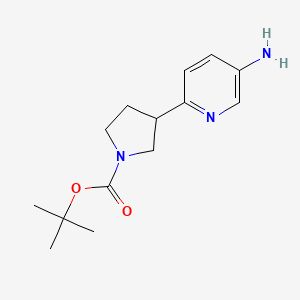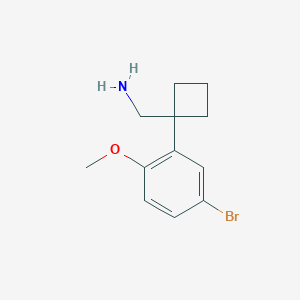![molecular formula C16H21N3O2 B11729168 2-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid](/img/structure/B11729168.png)
2-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyrazole ring via an aminomethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 2-methylpropyl hydrazine with an appropriate diketone under acidic conditions.
Aminomethylation: The pyrazole derivative is then reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.
Coupling with benzoic acid: The aminomethylated pyrazole is then coupled with benzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
2-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist/antagonist at a receptor, influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
2-amino-5-methylbenzoic acid: Similar structure but lacks the pyrazole ring.
5-methyl-1-(2-methylpropyl)-1H-pyrazole: Contains the pyrazole ring but lacks the benzoic acid moiety.
Uniqueness
2-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid is unique due to the presence of both the benzoic acid and pyrazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
特性
分子式 |
C16H21N3O2 |
|---|---|
分子量 |
287.36 g/mol |
IUPAC名 |
2-[[[5-methyl-1-(2-methylpropyl)pyrazol-3-yl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C16H21N3O2/c1-11(2)10-19-12(3)8-15(18-19)17-9-13-6-4-5-7-14(13)16(20)21/h4-8,11H,9-10H2,1-3H3,(H,17,18)(H,20,21) |
InChIキー |
VCKUXRXBGKYLMI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1CC(C)C)NCC2=CC=CC=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11729088.png)


![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11729098.png)
![[(Z)-({4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}methylidene)amino]thiourea](/img/structure/B11729103.png)

![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11729118.png)

![5-methyl-1-(2-methylpropyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11729131.png)

![2-Chloro-4-[2-(dimethylamino)ethenyl]-6-methylpyridine-3-carbonitrile](/img/structure/B11729137.png)

![2-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11729150.png)
![benzyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11729155.png)
